(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of a benzo[d]thiazole ring, a piperazine moiety, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of action
Compounds containing these moieties are often biologically active and can interact with various targets. For example, benzo[d]thiazole derivatives have been found to possess diverse biological activities . Similarly, piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, some benzo[d]thiazole derivatives have been found to act as inhibitors of certain enzymes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound were to act as an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of the piperazine moiety could potentially influence the compound’s solubility and permeability, thereby affecting its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound were to inhibit an enzyme, the result could be a decrease in the production of the product of the enzyme-catalyzed reaction .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the pH could affect the compound’s ionization state, which could in turn influence its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine and thiophene groups. Common reagents used in these reactions include thionyl chloride, piperazine, and thiophene-2-carboxaldehyde. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol, with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-22-8-10-23(11-9-22)19-21-16-6-4-14(13-17(16)26-19)20-18(24)7-5-15-3-2-12-25-15/h2-7,12-13H,8-11H2,1H3,(H,20,24)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMAZYVCASLDGZ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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